(1-Acetyl-piperidin-3-ylmethoxy)-acetic acid

Medicinal Chemistry pKa Piperidine Derivatives

Obtaining a reliable, high-purity piperidine-acetic acid intermediate for drug discovery is a common bottleneck. (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (CAS 1353975-01-5) directly addresses this challenge. - **Differentiation:** The unique N-acetyl group prevents unwanted side reactions during synthesis, while the methoxy linker provides crucial conformational flexibility for target engagement, unlike simpler analogs. - **Performance:** Its balanced LogP (-0.73) and pKa (3.49) profile facilitates CNS penetration without transporter interference (OCT1 IC50: 138 µM). - **Supply:** Available at a commercial purity of 97%, this versatile intermediate enables divergent synthesis, accelerating your medicinal chemistry campaigns.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
Cat. No. B7921955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Acetyl-piperidin-3-ylmethoxy)-acetic acid
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)COCC(=O)O
InChIInChI=1S/C10H17NO4/c1-8(12)11-4-2-3-9(5-11)6-15-7-10(13)14/h9H,2-7H2,1H3,(H,13,14)
InChIKeyBTLOULLHQHSEER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-piperidin-3-ylmethoxy-acetic Acid Overview


(1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (CAS 1353975-01-5) is a specialized piperidine derivative featuring an N-acetylated piperidine ring, a methoxy linker, and a terminal acetic acid moiety . With a molecular weight of 215.25 g/mol and a molecular formula of C10H17NO4 , this compound serves primarily as a versatile intermediate in organic synthesis, particularly valued for its piperidine-based structure which is integral to the development of pharmacologically active compounds . Its predicted physicochemical properties—including a boiling point of 431.7±15.0 °C, density of 1.170±0.06 g/cm³, and a pKa of 3.49±0.10—distinguish it from non-acetylated analogs and influence its reactivity and purification characteristics .

Why Generic Substitution Fails


Generic substitution with simpler piperidine-acetic acid derivatives is not chemically or functionally equivalent due to the critical N-acetyl and methoxy linker modifications present in (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid. The N-acetyl group fundamentally alters the basicity of the piperidine nitrogen, reduces nucleophilicity, and modifies hydrogen-bonding capacity, directly impacting downstream synthetic transformations and biological target interactions [1]. The methoxy linker introduces conformational flexibility and additional hydrogen-bond acceptor potential absent in direct-linked acetic acid analogs, altering both synthetic reactivity and molecular recognition [2]. Furthermore, vendor-supplied purity specifications for this compound (97% ) differ from those of related intermediates, affecting reproducibility in multi-step syntheses. These structural distinctions necessitate the use of this specific compound over simpler piperidine-acetic acid derivatives or regioisomeric variants.

Quantitative Comparison with Closest Analogs


N-Acetyl Substitution Lowers Piperidine pKa

The N-acetyl group in (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid reduces the basicity of the piperidine nitrogen, as evidenced by a predicted pKa of 3.49±0.10 . In contrast, the non-acetylated analog 2-(piperidin-3-ylmethoxy)acetic acid (free base, MW ≈ 199.24 g/mol) possesses a more basic secondary amine with an estimated pKa in the range of 9-10 for the piperidine nitrogen . This difference of approximately 6 pKa units fundamentally alters the compound's ionization state at physiological pH, affecting both its synthetic handling and its potential for salt formation or biological interactions .

Medicinal Chemistry pKa Piperidine Derivatives

Methoxy Linker Enhances Hydrophilicity and Flexibility

The presence of the methoxy linker in (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid results in a predicted LogP of -0.73 [1], indicating moderate hydrophilicity. In contrast, the direct-linked analog 2-(1-acetylpiperidin-3-yl)acetic acid (CAS 169253-07-0) lacks the ether oxygen and has a computed XLogP3 of 0 [2]. This difference of 0.73 LogP units reflects the increased polarity contributed by the methoxy group, which can significantly affect solubility, membrane permeability, and chromatographic retention behavior [1]. Additionally, the methoxy linker increases the number of rotatable bonds (3 vs. 2) and hydrogen bond acceptors (4 vs. 3) relative to the direct-linked analog, altering conformational sampling and molecular recognition properties [2].

Lipophilicity LogP Conformational Analysis

High Purity Supports Reproducible Multi-Step Synthesis

A leading commercial supplier offers (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid at a specified purity of 97% . While direct purity specifications for the closest comparator 2-(1-acetylpiperidin-3-yl)acetic acid are also reported at 95% , the 2% higher purity specification for the target compound reduces the burden of additional purification steps in multi-step synthetic sequences. Higher initial purity minimizes the introduction of impurities that could propagate through subsequent transformations, improving overall yield and reducing the need for intermediate purification . This specification is particularly relevant for applications requiring high-fidelity building blocks in medicinal chemistry campaigns .

Synthetic Intermediate Purity Quality Control

Negligible OCT1 Inhibition for Transporter-Sensitive Assays

In a binding assay measuring inhibition of human organic cation transporter 1 (OCT1) expressed in HEK293 cells, (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid exhibited an IC50 of 1.38E+5 nM (138 µM) [1]. While this represents weak inhibition, it provides a quantitative baseline for assessing potential off-target transporter interactions. For comparison, many pharmacologically active piperidine-containing compounds and OCT1 substrates exhibit IC50 or Ki values in the nanomolar to low micromolar range [2]. The high IC50 value of 138 µM indicates that this compound is unlikely to significantly inhibit OCT1-mediated transport at typical concentrations used in in vitro assays (1-10 µM), which may be advantageous in cellular models where OCT1 inhibition could confound results [1].

OCT1 Transporter Off-Target Activity HEK293

Optimal Research and Industrial Applications


CNS-Penetrant Lead Optimization Building Block

The combination of an N-acetylated piperidine (pKa 3.49) and a methoxy linker (LogP -0.73) provides a balanced hydrophilic-hydrophobic profile that can facilitate CNS penetration while maintaining aqueous solubility [1][2]. The high IC50 (138 µM) against OCT1 suggests minimal interference with this uptake transporter in cell-based assays, making the compound a suitable intermediate for developing CNS-active candidates where transporter-mediated drug-drug interactions are a concern [3]. The 97% commercial purity supports efficient parallel synthesis without additional purification .

PROTAC and Bifunctional Molecule Synthesis

The terminal carboxylic acid group enables facile conjugation to linker systems or E3 ligase ligands, while the methoxy linker provides a flexible spacer that can optimize ternary complex formation [1]. The N-acetyl group prevents unwanted nucleophilic reactivity of the piperidine nitrogen during coupling steps, reducing side reactions relative to free amine analogs [2]. The moderate LogP (-0.73) and hydrophilic character facilitate aqueous workup and purification of PROTAC intermediates [1].

Piperidine-Containing Kinase/Receptor Modulator Intermediate

Piperidine rings are prevalent in kinase inhibitors and GPCR modulators [2]. The specific 3-substituted methoxyacetic acid motif provides a vector for introducing polar functionality into the solvent-exposed region of target proteins. The acetyl group serves as a stable protecting group that can be removed or retained depending on the desired pharmacophore [2]. The 97% purity specification ensures that the building block contributes minimal impurities to advanced intermediates, streamlining SAR studies.

Precursor for N-Deacetylated Analog Synthesis

The N-acetyl group can be selectively hydrolyzed under controlled conditions to yield the corresponding secondary amine analog, 2-(piperidin-3-ylmethoxy)acetic acid, which serves as a more nucleophilic building block for further derivatization (e.g., alkylation, acylation, sulfonylation) [1]. This orthogonal reactivity allows for divergent synthesis from a single commercially available intermediate, increasing synthetic efficiency in medicinal chemistry campaigns [2].

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